molecular formula C24H19ClN2O3S B2827101 N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 450349-63-0

N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide

Cat. No. B2827101
CAS RN: 450349-63-0
M. Wt: 450.94
InChI Key: LTEXJPIVJSFFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C24H19ClN2O3S and its molecular weight is 450.94. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis and Characterization

Research includes the enantioselective synthesis of drugs like Modafinil, where starting reactions with benzhydrol and thioglycolic acid afford benzhydryl sulfanyl acetic acid, a process similar in complexity and relevance to the synthesis of compounds like the one you're interested in. These processes utilize chiral catalysts to achieve high yield and enantioselectivity, demonstrating the importance of stereochemistry in drug synthesis and development (Taghizadeh et al., 2016).

Pharmacological Evaluation of Derivatives

Studies have synthesized and evaluated various derivatives for antibacterial and anti-enzymatic potential, indicating a broad interest in discovering new therapeutic agents. For instance, compounds with structural elements such as "N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide" have been designed, synthesized, and assessed for their antibacterial efficacy and enzyme inhibition, highlighting the potential of structurally complex molecules in medicinal chemistry (Nafeesa et al., 2017).

Antibacterial and Antimicrobial Studies

Further research into the antibacterial and antimicrobial properties of sulfanilamide derivatives and their synthesis and characterization showcases ongoing efforts to develop new compounds with potential therapeutic benefits. These studies often involve detailed structural analysis through techniques like X-ray diffraction, demonstrating the significance of understanding molecular conformation in drug design (Lahtinen et al., 2014).

Molecular Docking and Cytotoxicity Studies

Investigations also extend to molecular docking and cytotoxicity studies for compounds with potential biological activity, highlighting the intersection of computational biology and chemistry in identifying promising therapeutic agents. Such studies provide insights into how novel compounds might interact with biological targets, offering a pathway to designing more effective and selective drugs (Shukla et al., 2012).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3S/c25-17-7-5-16(6-8-17)12-27-13-23(19-3-1-2-4-20(19)27)31-14-24(28)26-18-9-10-21-22(11-18)30-15-29-21/h1-11,13H,12,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEXJPIVJSFFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.